(S)-1-Cyclopropylethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

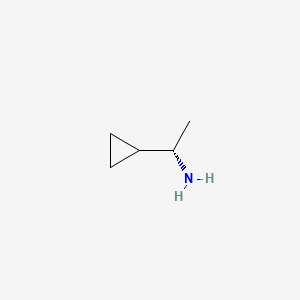

(S)-1-Cyclopropylethylamine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

(S)-1-Cyclopropylethylamine has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclopropyl structure imparts specific pharmacological properties that can enhance the efficacy of drugs.

- Antihypertensive Agents : Research indicates that cyclopropylmethylamines, including derivatives of this compound, exhibit significant antihypertensive properties. These compounds have been shown to influence cardiovascular functions and possess central nervous system depressant effects, making them suitable candidates for treating hypertension .

- Antimalarial Activity : A study on structure-activity relationships highlighted the modification of certain compounds with cyclopropyl groups to improve their antimalarial activity against Plasmodium falciparum. The incorporation of this compound into lead compounds demonstrated enhanced potency while maintaining metabolic stability .

Organic Synthesis

Chiral Building Block

this compound is widely utilized as a chiral building block in organic synthesis. Its enantiomerically pure form allows for the production of optically active compounds, which are crucial in the development of pharmaceuticals.

- Transaminase Biocatalysis : This compound plays a role in transaminase-mediated reactions for synthesizing non-canonical amino acids. Studies show that enzymes such as Janibacter terrae can efficiently catalyze the kinetic resolution of this compound, yielding high enantiomeric excess .

- Kinetic Resolution : The use of this compound in kinetic resolutions has been documented, where it serves as a substrate for various biocatalysts. These processes not only improve yield but also enhance the specificity of the resulting products .

Case Study 1: Synthesis of Antihypertensive Agents

A patent describes the synthesis of cyclopropylmethylamines from this compound, demonstrating its utility in creating antihypertensive drugs. The process involves several steps, including condensation reactions with halogeno alkyl iso-cyanates to form disubstituted ureas, which are then cyclized to yield active pharmaceutical ingredients .

Case Study 2: Antimalarial Compound Development

In a recent study focusing on antimalarial compounds, researchers modified existing lead structures by incorporating this compound. The resulting derivatives showed improved selectivity and potency against P. falciparum, indicating that cyclopropyl modifications can significantly enhance drug efficacy .

Table 1: Pharmacological Properties of Cyclopropylmethylamines

| Compound Name | Activity Type | Potency (IC50) | Remarks |

|---|---|---|---|

| Cyclopropylmethylamine A | Antihypertensive | 5 mg | Effective in lowering blood pressure |

| Cyclopropylmethylamine B | Antimalarial | 0.010 μM | High potency against P. falciparum |

Table 2: Enzyme Catalysis Efficiency

| Enzyme Type | Substrate | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Janibacter terrae | This compound | 51 | >99 |

| Pseudomonas fluorescens | This compound | 45 | >95 |

Análisis De Reacciones Químicas

Enzymatic Reductive Amination

Reaction Scheme :

-

Oxidation : Methylcyclopropyl ketone → cyclopropylglyoxylic acid.

-

Reductive Amination : LeuDH/FDH-mediated conversion to (S)-cyclopropylglycine.

-

Functionalization : Reduction and methylation to final amine ( ).

Salt Formation

To enhance enantiopurity, (S)-1-cyclopropylethylamine is reacted with chiral acids:

-

Mandelic Acid Salt : Forms a diastereomeric salt with (R)-mandelic acid in methyl tert-butyl ether (MTBE), increasing ee to >99% ( ).

Conditions :

| Acid | Solvent | ee Improvement |

|---|---|---|

| (R)-Mandelic | MTBE | 60% → >99% |

Transaminase-Mediated Resolution

Racemic 1-cyclopropylethylamine undergoes deracemization using:

-

(S)-Selective MAO-N : Oxidizes the R-enantiomer to a ketone.

-

(R)-Selective ω-TAm : Transaminates the ketone back to the R-amine.

This dynamic kinetic resolution achieves 98% ee for the (S)-enantiomer ( , ).

Stability and Reactivity

-

Nucleophilicity : The amine reacts preferentially in SN2 reactions due to steric protection of the cyclopropane ring.

-

Hydrogenolysis Resistance : The cyclopropane ring remains intact under Pd/C hydrogenation conditions ( ).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Industrial Synthesis | Scalable (>100 g), cost-effective | Requires chiral resolution |

| Enzymatic Amination | High ee (>99%), one-pot | Substrate specificity |

| Transaminase Process | Dynamic kinetic resolution | Lower yield (38–46%) |

Propiedades

IUPAC Name |

(1S)-1-cyclopropylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195604-39-8 |

Source

|

| Record name | (S)-1-Cyclopropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.